

Protocol for Assessing Hsd17B13-IN-101 Efficacy in Vivo

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Compound of Interest

Compound Name: Hsd17B13-IN-101

Cat. No.: B15579029

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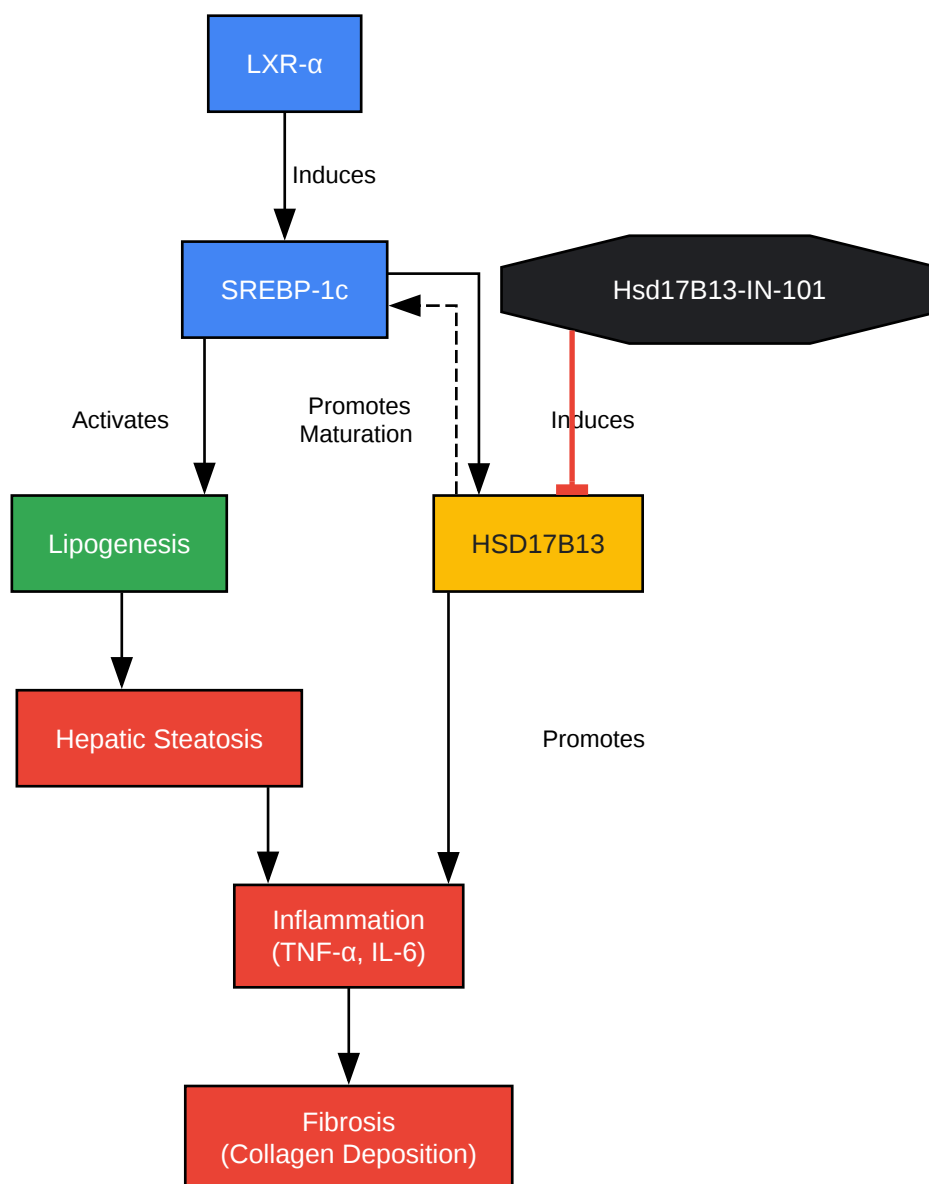
Application Note

Introduction

17 β -hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][3] This protective genetic association has highlighted HSD17B13 as a compelling therapeutic target for chronic liver diseases. **Hsd17B13-IN-101** is a novel small molecule inhibitor designed to target the enzymatic activity of HSD17B13, with the therapeutic goal of mitigating the progression of liver disease. This document provides a detailed protocol for the in vivo evaluation of **Hsd17B13-IN-101** in a diet-induced mouse model of NASH.

Mechanism of Action

HSD17B13 is involved in hepatic lipid metabolism, and its expression is upregulated in patients with NAFLD.[4][5] The enzyme's expression is induced by the Liver X receptor- α (LXR- α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[6] HSD17B13 may also create a positive feedback loop by promoting SREBP-1c maturation.[7] By inhibiting HSD17B13, **Hsd17B13-IN-101** is hypothesized to reduce hepatic steatosis (fat accumulation), inflammation, and fibrosis, thereby halting or reversing the progression of NASH.[7]



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Figure 1: Hypothesized HSD17B13 signaling pathway and inhibitor intervention point.

Experimental Protocols

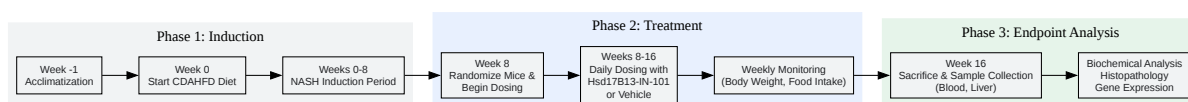
In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model

This protocol describes the use of a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) to induce NASH and fibrosis in mice, followed by therapeutic intervention with **Hsd17B13-IN-101**.

1.1. Materials

- Animals: Male C57BL/6J mice, 8-10 weeks old.
- Diets:
 - Standard chow diet (Control group).
 - CDAHFD (e.g., 60% kcal from fat, 0.1% methionine, no added choline).
- Test Article: **Hsd17B13-IN-101**.
- Vehicle Control: A suitable vehicle for formulation (e.g., 0.5% (w/v) methylcellulose and 0.1% Tween 80 in sterile water).[8]
- Standard laboratory equipment for animal dosing (oral gavage needles), blood collection, and tissue harvesting.

1.2. Experimental Workflow



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Figure 2: General experimental workflow for in vivo efficacy assessment.

1.3. Procedure

- Acclimatization (1 week): Acclimate mice to the facility with ad libitum access to standard chow and water.

- NASH Induction (8 weeks): Switch mice to the CDAHFD to induce NASH. A control group will remain on the standard chow diet. Monitor animal health, body weight, and food intake.
- Randomization and Dosing (8 weeks):
 - After 8 weeks on the CDAHFD, randomize mice into the following groups (n=8-10 per group):
 - Group 1: Chow Diet + Vehicle
 - Group 2: CDAHFD + Vehicle
 - Group 3: CDAHFD + **Hsd17B13-IN-101** (Low Dose, e.g., 10 mg/kg)
 - Group 4: CDAHFD + **Hsd17B13-IN-101** (High Dose, e.g., 30 mg/kg)
 - Prepare **Hsd17B13-IN-101** fresh daily in the selected vehicle. Dose selection should be based on prior pharmacokinetic (PK) studies.
 - Administer the inhibitor or vehicle daily via oral gavage for 8 weeks.
- Endpoint Analysis (at Week 16):
 - At the end of the treatment period, fast mice for 4-6 hours.
 - Collect blood via cardiac puncture for serum analysis.
 - Euthanize the mice and harvest the livers. Weigh the livers and record the liver-to-body-weight ratio.
 - Process liver tissue for histology, gene expression, and lipid analysis.

Endpoint Analysis Protocols

2.1. Serum Biochemical Analysis

- Objective: To assess liver injury and systemic lipid levels.
- Method: Use commercial assay kits to measure serum levels of:

- Alanine Aminotransferase (ALT)
- Aspartate Aminotransferase (AST)
- Total Cholesterol
- Triglycerides

2.2. Liver Histopathology

- Objective: To evaluate steatosis, inflammation, hepatocyte ballooning, and fibrosis.
- Procedure:
 - Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding.
 - Embed another portion in Optimal Cutting Temperature (OCT) compound and freeze for lipid staining.
 - Hematoxylin & Eosin (H&E) Staining: Stain paraffin-embedded sections to assess steatosis, inflammation, and hepatocyte ballooning. Score these features using the NAFLD Activity Score (NAS) system.[\[9\]](#)
 - Oil Red O Staining (for Steatosis):
 - Cut 8-10 μ m frozen sections and air dry.[\[10\]](#)
 - Fix in 10% formalin for 10 minutes and rinse with water.[\[10\]](#)
 - Briefly rinse with 60% isopropanol.[\[10\]](#)
 - Stain with freshly prepared Oil Red O working solution for 15 minutes.[\[10\]](#)
 - Rinse with 60% isopropanol and counterstain nuclei with Mayer's Hematoxylin.[\[10\]](#)[\[11\]](#)
 - Mount with an aqueous mounting medium. Neutral lipids will stain red.
 - Sirius Red Staining (for Fibrosis):

- Deparaffinize and rehydrate paraffin-embedded sections.
- Stain with Picro-Sirius red solution for 60 minutes.[\[12\]](#)
- Rinse with two changes of acetic acid solution, followed by absolute alcohol.[\[12\]](#)
- Dehydrate and mount. Collagen fibers will stain red.
- Quantify the collagen proportionate area (CPA) using digital image analysis software.
[\[13\]](#)

2.3. Hepatic Gene Expression Analysis (RT-qPCR)

- Objective: To quantify the expression of genes involved in lipogenesis, inflammation, and fibrosis.
- Procedure:
 - Isolate total RNA from a flash-frozen liver portion using a suitable RNA extraction kit.
 - Synthesize cDNA using a reverse transcription kit.
 - Perform quantitative PCR (qPCR) using SYBR Green chemistry.
 - Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh or Actb).
 - Calculate relative gene expression using the $2^{-\Delta\Delta C_t}$ method.

Data Presentation

Summarize all quantitative data in the following tables. Data should be presented as mean \pm SEM. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Table 1: Body Weight, Liver Weight, and Serum Biochemistry

Group	Final Body Weight (g)	Liver Weight (g)	Liver/Body Weight (%)	ALT (U/L)	AST (U/L)	Cholesterol (mg/dL)	Triglycerides (mg/dL)
Chow + Vehicle							
CDAHFD + Vehicle							
CDAHFD + Low Dose							

| CDAHFD + High Dose | | | | | | |

Table 2: Liver Histological Scores

Group	Steatosis Score (0-3)	Lobular Inflammation (0-3)	Balloonin g Score (0-2)	NAFLD Activity Score (NAS) (0-8)	Fibrosis Stage (0-4)	Sirius Red (% Area)
Chow + Vehicle						
CDAHFD + Vehicle						
CDAHFD + Low Dose						

| CDAHFD + High Dose | | | | | | |

Table 3: Relative Hepatic Gene Expression (Fold Change vs. CDAHFD + Vehicle)

Group	Srebf1	Fasn	Tnf	Il6	Col1a1	Timp1
Chow + Vehicle						
CDAHFD + Vehicle	1.0	1.0	1.0	1.0	1.0	1.0
CDAHFD + Low Dose						

| CDAHFD + High Dose | | | | |

Table 4: Validated qPCR Primer Information for Mouse Genes

Gene	Forward Primer (5' - 3')	Reverse Primer (5' - 3')	Commercial Vendor/ID	Reference
Srebf1	-	-	OriGene: MP216304	[14]
Fasn	CACAGTGCTCA AAGGACATGCC	CACCAGGTGTA GTGCCTTCCTC	OriGene: MP204663	[15]
Tnf	-	-	OriGene: MP217748 / QIAGEN: 330231 PPM03113G	[16][17]
Il6	-	-	OriGene: MP206798 / QIAGEN: 330231 PPM03015G	[12][18]
Col1a1	CGATGGATTCC CGTTCGAGT	CGATCTCGTTG GATCCCTGG	OriGene: MP202798	[9][19]
Timp1	TCTTG GTTCCC TGGCGTACTCT	GTGAGTGTCAC TCTCCAGTTTG C	OriGene: MP221565	[20]
Gapdh	AGAACATCATC CCTGCATCC	CACATTGGGG GTAGGAACAC	OriGene: MP205604 / QIAGEN: 330231 PPM02946E	[2][21]

| Actb | GCTACAGCTTCACCACCACA | AAGGAAGGCTGGAAAAGAGC | OriGene: MP200232
|[21][22] |

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